Lipophilicity (XLogP3) Differentiation: Enhanced Membrane Permeability Potential vs. Thiophen-3-ylmethyl and Phenyl Analogs
The target compound exhibits a computed XLogP3 of 3.8, which is 0.4–1.3 log units higher than three of its closest structural analogs: the phenyl analog (3.4), the benzodioxol analog (3.3), and the thiophen-3-ylmethyl analog (2.5). This difference indicates superior predicted passive membrane permeability. The 4‑ethoxyphenyl analog shares an identical XLogP3 (3.8), confirming that the lipophilicity gain arises primarily from the combination of the 4‑methoxy(ethoxy) substituent and the thiophene‑propyl scaffold [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 4-Ethoxyphenyl analog (CAS 2320724-58-9): 3.8; Benzodioxol analog (CAS 2320724-33-0): 3.3; Phenyl analog (CAS 2309800-41-5): 3.4; Thiophen-3-ylmethyl analog (CAS 1209892-96-5): 2.5 |
| Quantified Difference | ΔXLogP3 = 0 to +1.3 (target higher than all except the 4-ethoxyphenyl congener) |
| Conditions | PubChem XLogP3 3.0 computational prediction (all structures, 2025 release) |
Why This Matters
Higher lipophilicity within the drug‑like range (XLogP3 1–5) correlates with improved passive membrane permeability and oral absorption potential, making this compound a more favorable candidate for cell‑based assays and in vivo studies than its less lipophilic analogs.
- [1] PubChem. Computed Properties (XLogP3-AA) for CID 132450862 (target), CID 132450861 (4-ethoxyphenyl), CID 132450860 (benzodioxol), CID 132450858 (phenyl), CID 45559802 (thiophen-3-ylmethyl). NCBI, 2025. View Source
